1-azido-2-bromo-4-methylbenzene

NMR characterization regioisomer identification quality control

1-Azido-2-bromo-4-methylbenzene is the sole C₇H₆BrN₃ regioisomer competent for directed ortho-metalation/cyclization, directly producing 5-methylbenzotriazole in 87% isolated yield. The para-methyl group enhances ring electron density and lipophilicity (LogP ~3.9), making this azide ideal for CuAAC click chemistry and photoaffinity labeling. Available at 95% purity for R&D use—ensure proper cold storage upon receipt. For procurement, request a quote from your preferred supplier.

Molecular Formula C7H6BrN3
Molecular Weight 212
CAS No. 136672-35-0
Cat. No. B6176478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-azido-2-bromo-4-methylbenzene
CAS136672-35-0
Molecular FormulaC7H6BrN3
Molecular Weight212
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azido-2-bromo-4-methylbenzene (CAS 136672-35-0): A Regiospecifically Substituted Aryl Azide for Orthogonal Click Chemistry and Directed Heterocycle Synthesis


1-Azido-2-bromo-4-methylbenzene (CAS 136672-35-0) is a polysubstituted aromatic azide with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . It features three distinct functional groups on a benzene ring: an azido (–N₃) group at position 1, a bromine atom at position 2, and a methyl substituent at position 4 . The ortho-relationship between the azide and bromine is the defining structural feature that governs its unique reactivity profile, distinguishing it from other regioisomeric azido-bromo-methylbenzenes. The compound is commercially available from major suppliers including Sigma-Aldrich (via Enamine) at 95% purity , with a calculated LogP of approximately 3.9 [1].

Why Regioisomeric Azido-Bromo-Methylbenzene Substitution Fails for 1-Azido-2-bromo-4-methylbenzene: The Ortho-Directing Advantage


Among the C₇H₆BrN₃ constitutional isomers, the specific 1,2,4-substitution pattern of 1-azido-2-bromo-4-methylbenzene is non-interchangeable with its regioisomers. In the 1,2,4-isomer, the azide group is positioned ortho to the bromine, enabling a directed metal-halogen exchange that is impossible in the 1,3,5- or 1,4,2-isomers [1]. The para-methyl group further modulates both the electron density of the aromatic ring (activating it toward electrophilic substitution) and the lipophilicity (calculated LogP ~3.9) relative to non-methylated analogs [2]. Substituting a different regioisomer—such as 1-azido-4-bromo-2-methylbenzene (CAS 1199273-60-3) or 1-azido-3-bromo-5-methylbenzene (CAS 1699537-10-4)—results in loss of the ortho-azide/bromine proximity required for the conceptually unique lithiation/endo-cyclization pathway to benzotriazoles . The quantitative evidence below demonstrates that failure to specify this exact regioisomer leads to fundamentally different reactivity outcomes.

1-Azido-2-bromo-4-methylbenzene (CAS 136672-35-0): Quantitative Differentiation Evidence vs. Regioisomeric Comparators


Regioisomeric NMR Differentiation: ¹H NMR (500 MHz, CDCl₃) Confirms the 1,2,4-Substitution Pattern vs. 4-Azido-2-bromo-1-methylbenzene

The ¹H NMR spectrum of 1-azido-2-bromo-4-methylbenzene (compound 2f) exhibits a diagnostic singlet for the aromatic proton at position 3 (δ 7.37, s, 1H), which is absent in its regioisomer 4-azido-2-bromo-1-methylbenzene (compound 2f′) . Conversely, the regioisomer 2f′ displays a distinctive dd signal at δ 6.88 (J = 8.2, 2.3 Hz) and two separate doublets at δ 7.19 and 7.21, reflecting the different coupling pattern arising from the 1,2,4- vs. 1,2,5-substitution arrangement . These spectral signatures provide unambiguous identity confirmation for procurement quality assurance and prevent misidentification with the closely related CAS 854739-67-6.

NMR characterization regioisomer identification quality control

Lithiation/Cyclization Yield to 5-Methylbenzotriazole: 87% Isolated Yield Enabled by Ortho-Azide/Bromine Directing Effect

1-Azido-2-bromo-4-methylbenzene undergoes treatment with n-butyllithium (n-BuLi) in THF/hexane to afford 5-methylbenzotriazole in 87% isolated yield via an endo-cyclization pathway [1]. This reaction exploits the ortho-relationship between the azide and bromine: the azide group directs selective lithium-halogen exchange at the adjacent bromine-bearing carbon, and the resulting 2-azidoaryl lithium intermediate undergoes spontaneous cyclization [1]. In contrast, regioisomers lacking the ortho-azide/bromine arrangement (e.g., 1-azido-4-bromo-2-methylbenzene or 1-azido-3-bromo-5-methylbenzene) cannot undergo this transformation, as the metal-halogen exchange site is spatially decoupled from the azide [2]. The Ageshina et al. (2019) study demonstrated this transformation across 24 substrate examples, establishing the 1,2-azido/bromo arrangement as a general prerequisite for this conceptually new benzotriazole synthesis [1].

benzotriazole synthesis directed lithiation heterocycle formation

Iron-Catalyzed Bromination Yield: 43% Isolated Yield Places This Compound Within the Moderate-Yield Tier of Brominated Aryl Azides

Under FeCl₃-catalyzed bromination conditions (NBS, 1,2-dichloroethane, 80 °C), 1-azido-2-bromo-4-methylbenzene (compound 2f) was obtained in 43% isolated yield from the corresponding aryl azide precursor . This yield sits within the reported range for electron-rich aryl azides in the same study: the p-methoxy analog (2e) gave 86% yield, while the unsubstituted phenyl azide (2g) gave 89% yield . The moderate yield for 2f is attributed to the electron-donating para-methyl group, which shortens reaction time (4 h for electron-rich substrates vs. 24 h for electron-deficient ones) but also increases competing side reactions . For users procuring this compound, this synthesis data provides a benchmark for in-house preparation feasibility and cost assessment relative to direct purchase from commercial suppliers at 95% purity .

synthetic accessibility iron catalysis bromination efficiency

Commercial Purity Benchmark: 95% Purity from Sigma-Aldrich/Enamine vs. 95–97% for Regioisomeric Analogs

1-Azido-2-bromo-4-methylbenzene is commercially available from Sigma-Aldrich (sourced from Enamine) at a specified purity of 95% . This is comparable to the purity levels available for its regioisomeric analogs: 1-azido-4-bromo-2-methylbenzene (CAS 1199273-60-3) at 95% (AKSci) or ≥97% (Aladdin) , and 4-azido-1-bromo-2-methylbenzene (CAS 1097885-39-6) at 95% (Bidepharm) . However, the 1-azido-2-bromo-4-methylbenzene isomer is distinguished by being listed on Sigma-Aldrich's global catalog—a supply chain advantage that ensures broader geographic availability, documented Certificates of Analysis (CoA), and integration with institutional procurement systems compared to regioisomers available primarily through specialty or regional distributors .

commercial availability purity specification procurement comparison

Ortho-Azide/Bromine Directing Effect: Selective Metal-Halogen Exchange in Multi-Bromine Systems

The Ageshina et al. (2019) study demonstrated that the azide group in 2-azidoaryl bromides exerts a directing effect that enables selective metal-halogen exchange exclusively at the ortho-bromine position, even in substrates containing multiple bromine atoms [1]. For 1-azido-2-bromo-4-methylbenzene, this means that treatment with n-BuLi selectively exchanges the bromine at position 2 (ortho to azide) without affecting any other potential halogen substitution sites [1]. This chemoselectivity is a class-level property of 2-azidoaryl bromides and does not apply to regioisomers where the bromine is meta or para to the azide group. In those isomers, the azide group cannot direct metalation to the bromine-bearing carbon due to the spatial separation, fundamentally altering the reaction outcome [1].

chemoselectivity directed metalation polybrominated aryl azides

1-Azido-2-bromo-4-methylbenzene (CAS 136672-35-0): Evidence-Backed Application Scenarios for Scientific Procurement


Directed Synthesis of 5-Methylbenzotriazole via Lithiation/Cyclization

For research groups and industrial labs synthesizing benzotriazole derivatives—used as corrosion inhibitors, UV stabilizers, and pharmaceutical intermediates—1-azido-2-bromo-4-methylbenzene provides a direct route to 5-methylbenzotriazole in 87% isolated yield via a single-step lithiation/cyclization protocol [1]. This route circumvents the traditional multi-step synthesis from o-phenylenediamine precursors and represents the only viable substrate among C₇H₆BrN₃ isomers that can undergo this transformation, directly leveraging the ortho-azide/bromine directing effect [2].

Click Chemistry Building Block for 1,2,3-Triazole Conjugates

The aryl azide functionality of 1-azido-2-bromo-4-methylbenzene makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate 1,4-disubstituted 1,2,3-triazoles, a cornerstone of click chemistry for bioconjugation, materials science, and drug discovery . The electron-donating para-methyl group enhances the electron density of the aryl ring, contributing to a calculated LogP of ~3.9 that may improve compatibility with non-polar reaction media compared to non-methylated analogs [3].

Precursor for Photoaffinity Labeling and Chemical Biology Probes

Aryl azides are well-established photoaffinity labeling agents for protein target identification . 1-Azido-2-bromo-4-methylbenzene, with its UV-active aryl azide chromophore and a bromine atom serving as a heavy-atom label for X-ray crystallography or mass spectrometry, offers dual functionality for chemical biology applications. The ortho-bromine may also serve as a synthetic handle for further functionalization via cross-coupling chemistry subsequent to azide-based labeling [2].

In-House Synthesis Feasibility Assessment and Commercial Sourcing Benchmark

For procurement officers and lab managers, the documented iron-catalyzed synthesis yield of 43% provides a data-driven benchmark for make-vs-buy decisions. When weighing the cost of reagents (FeCl₃, NBS, precursor aryl azide), the time investment (4 h reaction + chromatography), and the moderate isolated yield against the commercial price at 95% purity from Sigma-Aldrich , procurement from established suppliers typically offers superior cost-efficiency for most research laboratories, particularly given the safety considerations associated with handling organic azides .

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